molecular formula C16H23N3O5S B2857456 N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-isobutyloxalamide CAS No. 1105216-11-2

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-isobutyloxalamide

Cat. No. B2857456
CAS RN: 1105216-11-2
M. Wt: 369.44
InChI Key: ZDYPNMQKJPTYOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-isobutyloxalamide, also known as Compound 1, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties.

Scientific Research Applications

1. Monoamine Oxidase Inhibition

Research has shown that compounds like 3-(1H-Pyrrol-1-yl)-2-oxazolidinones, which are structurally related to N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-isobutyloxalamide, have been synthesized and evaluated for their monoamine oxidase (MAO) type A and B inhibitory activities. These compounds demonstrate inhibitory activity against the A isoform of the enzyme, indicating potential applications in neurological and psychological disorders (Mai et al., 2002).

2. Antibacterial Activity

Studies on oxazolidinone derivatives, closely related to the compound , have revealed their potent antibacterial activities. Oxazolidinones are known for their unique mechanism of bacterial protein synthesis inhibition. Novel oxazolidinone analogs have shown effectiveness against a variety of clinically important human pathogens, suggesting the potential of this compound in antibacterial applications (Zurenko et al., 1996).

3. Antimicrobial Screening

Thiazolidin-4-one derivatives, which share a structural resemblance with the compound , have been synthesized and screened for antimicrobial activity. These compounds have shown potential in vitro antibacterial activity against various strains, including both Gram-positive and Gram-negative bacteria, as well as inhibitory action against certain fungal strains. This indicates the possible use of this compound in antimicrobial applications (Desai et al., 2013).

4. HIV-1 Protease Inhibition

Research on compounds similar to this compound has demonstrated their potential in inhibiting HIV-1 protease. This suggests the possibility of using such compounds in the development of treatments for HIV/AIDS (Ali et al., 2006).

5. Isothiazolidine Derivatives as Anti-Arthritic Agents

1,2-Isothiazolidine-1,1-dioxide derivatives, which are structurally related, have shown efficacy in animal arthritic models and possess dual inhibitory effects on cyclooxygenase-2 and 5-lipoxygenase. These findings indicate the potential therapeutic applications of this compound in treating arthritis and related conditions (Inagaki et al., 2000).

Mechanism of Action

Target of Action

The primary target of the compound N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-isobutyloxalamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation.

Mode of Action

It is known to interact with its target, cdk2 . This interaction could potentially lead to changes in the activity of CDK2, thereby affecting the cell cycle and cell proliferation.

properties

IUPAC Name

N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-N-(2-methylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O5S/c1-11(2)10-17-15(20)16(21)18-13-9-12(5-6-14(13)24-3)19-7-4-8-25(19,22)23/h5-6,9,11H,4,7-8,10H2,1-3H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDYPNMQKJPTYOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NC1=C(C=CC(=C1)N2CCCS2(=O)=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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